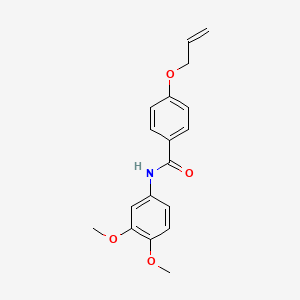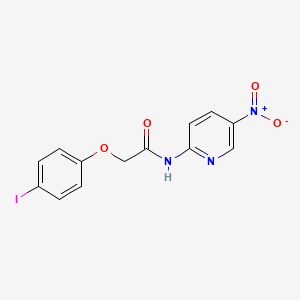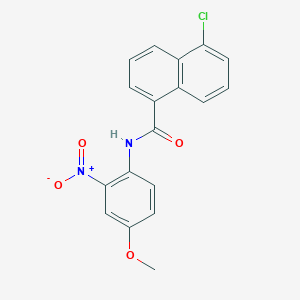![molecular formula C17H26ClNO3 B4408881 4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4408881.png)
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride
Vue d'ensemble
Description
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride, also known as SR-95531, is a selective antagonist of gamma-aminobutyric acid type A (GABA-A) receptors. It is widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological processes.
Mécanisme D'action
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride is a competitive antagonist of GABA-A receptors. It binds to the same site on the receptor as the neurotransmitter GABA, but does not activate the receptor. By blocking the action of GABA, this compound reduces the inhibitory tone of GABAergic neurotransmission and enhances the excitability of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the firing rate of neurons in the hippocampus and amygdala, two brain regions involved in learning, memory, and emotion. It has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. This compound has been shown to have anxiogenic and pro-convulsant effects in animal models, indicating that it may be useful in studying anxiety and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride has several advantages as a research tool. It is highly selective for GABA-A receptors and does not bind to other neurotransmitter receptors. It is also reversible and has a short half-life, allowing for precise control of GABAergic neurotransmission. However, this compound has several limitations. It is not effective in blocking all subtypes of GABA-A receptors, and its potency varies depending on the subtype. It is also sensitive to temperature and pH changes, which can affect its activity.
Orientations Futures
There are several future directions for research on 4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride. One direction is to study the effects of this compound on synaptic plasticity, the ability of synapses to change their strength in response to activity. Another direction is to investigate the role of GABA-A receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is a need for more selective and potent GABA-A receptor antagonists that can be used to study the specific roles of different GABA-A receptor subtypes.
Applications De Recherche Scientifique
4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride is widely used in scientific research to study the role of GABA-A receptors in various physiological and pathological processes. It is used to block GABA-A receptors and investigate the effects of GABAergic neurotransmission on behavior, cognition, and synaptic plasticity. It is also used to study the role of GABA-A receptors in epilepsy, anxiety, depression, and addiction.
Propriétés
IUPAC Name |
4-[4-(4-prop-2-enoxyphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-2-12-20-16-5-7-17(8-6-16)21-13-4-3-9-18-10-14-19-15-11-18;/h2,5-8H,1,3-4,9-15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICHTSKTLARML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408805.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408812.png)
![4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4408820.png)

![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4408832.png)
![4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4408837.png)
![N-[1-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4408840.png)
![4-{3-[4-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408846.png)

![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408859.png)

![3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4408870.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B4408875.png)
![3-(3-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4408907.png)